PQ401 is a highly specialized diarylurea compound primarily utilized as a non-ATP competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). Unlike standard kinase inhibitors that target the highly conserved ATP-binding pocket, PQ401 modulates receptor activity via allosteric or indirect mechanisms, providing a critical tool for bypassing ATP-site mutations. Commercially, it is procured for two distinct mainstream workflows: as a selective chemical probe for deconvoluting IGF-1R signaling from the highly homologous insulin receptor (IR) in oncology models, and increasingly, as a repurposed neutrally charged membrane-disrupting agent for combating multidrug-resistant Staphylococcus aureus (MRSA). Its dual utility and distinct structural scaffold make it a primary acquisition target for both chemoinformatics-driven oncology and advanced antimicrobial resistance (AMR) research .
Substituting PQ401 with generic, ATP-competitive IGF-1R inhibitors (such as OSI-906 or NVP-AEW541) fundamentally compromises assay selectivity. Because the ATP-binding pockets of IGF-1R and the insulin receptor (IR) share 100% homology, standard ATP-competitive agents act as dual inhibitors, triggering severe metabolic off-target effects (e.g., hyperglycemia) that confound in vivo oncology data [1]. Furthermore, in microbiology workflows, substituting PQ401 with legacy cationic antimicrobial peptides fails against persister MRSA strains due to established electrostatic cross-resistance. PQ401’s specific neutral diarylurea structure embeds into bacterial lipid bilayers without relying on cationic charge, rendering standard substitutions scientifically invalid for overcoming resistance [2].
A primary procurement driver for PQ401 is its ability to differentiate between IGF-1R and IR, a notoriously difficult challenge in kinase research. In vitro assays demonstrate that PQ401 inhibits IGF-1R with an IC50 of ~0.17–0.3 µM, while exhibiting significantly weaker activity against IR (IC50 ~1–3 µM), yielding an approximate 10-fold selectivity window . In contrast, the benchmark ATP-competitive comparator OSI-906 (Linsitinib) acts as a dual inhibitor, demonstrating equal low-nanomolar potency against both targets.
| Evidence Dimension | Kinase Selectivity (IC50) |
| Target Compound Data | PQ401: IGF-1R IC50 ~0.17–0.3 µM; IR IC50 ~1–3 µM (~10-fold selectivity) |
| Comparator Or Baseline | OSI-906: Dual inhibition with equal potency against IGF-1R and IR |
| Quantified Difference | PQ401 provides a ~10-fold selectivity window, whereas OSI-906 provides 0-fold selectivity. |
| Conditions | In vitro kinase inhibition assays |
Enables researchers to isolate IGF-1R-driven tumor proliferation pathways without completely abolishing insulin signaling, preventing confounding metabolic toxicity in complex models.
Unlike standard inhibitors that compete for the ATP pocket, PQ401 utilizes a diarylurea scaffold to achieve non-ATP competitive (allosteric) inhibition. It effectively blocks autophosphorylation of the isolated IGF-1R kinase domain at concentrations <1 µM, and achieves cellular autophosphorylation inhibition at ~12 µM in MCF-7 breast cancer lines[1]. This distinct binding mode provides a necessary baseline for validating assays where target cells have developed resistance to standard ATP-competitive agents like NVP-AEW541.
| Evidence Dimension | Mechanism of autophosphorylation inhibition |
| Target Compound Data | PQ401: Non-ATP competitive inhibition (Isolated domain IC50 <1 µM; Cellular IC50 ~12 µM) |
| Comparator Or Baseline | NVP-AEW541 / standard TKIs: ATP-competitive inhibition |
| Quantified Difference | Distinct allosteric binding mode bypassing the 100% conserved ATP pocket |
| Conditions | MCF-7 cellular assays and isolated kinase domain assays |
Procuring a non-ATP competitive scaffold is essential for screening protocols designed to overcome acquired resistance to conventional ATP-site kinase inhibitors.
Beyond oncology, PQ401 has been quantitatively validated as a potent antimicrobial against methicillin-resistant Staphylococcus aureus (MRSA). While traditional cationic membrane-active agents suffer from cross-resistance, the neutrally charged diarylurea structure of PQ401 effectively embeds into bacterial lipid bilayers. It successfully eradicates nongrowing, antibiotic-tolerant MRSA (persister cells) in both in vitro and in vivo (C. elegans and G. mellonella) models, outperforming legacy bactericidal antibiotics that only target actively dividing cells [1].
| Evidence Dimension | Efficacy against non-growing (persister) MRSA |
| Target Compound Data | PQ401: Rapid membrane permeabilization and killing of tolerant MRSA via neutral lipid embedding |
| Comparator Or Baseline | Legacy bactericidal antibiotics / Cationic peptides: Ineffective against non-growing cells or prone to cross-resistance |
| Quantified Difference | PQ401 bypasses growth-dependent and charge-dependent resistance mechanisms |
| Conditions | In vitro MRSA persister assays and in vivo C. elegans / G. mellonella infection models |
Provides microbiology procurement teams with a validated, neutrally charged lead compound for developing therapeutics against multidrug-tolerant bacterial infections.
For laboratories transitioning from in vitro screening to in vivo xenograft models, compound processability is a critical procurement factor. PQ401 exhibits highly favorable solubility profiles for a diarylurea, achieving stock concentrations up to 50 mM in DMSO and 25 mM in ethanol . This allows for seamless integration into standard in vivo vehicle formulations (e.g., PEG400/Tween80 or 2% DMSO in buffer systems), enabling reproducible dosing regimens (typically 50–100 mg/kg) without the precipitation issues common to highly lipophilic kinase inhibitors.
| Evidence Dimension | Stock solubility and vehicle compatibility |
| Target Compound Data | PQ401: Soluble up to 50 mM in DMSO; 25 mM in ethanol |
| Comparator Or Baseline | Highly lipophilic generic kinase inhibitors: Prone to precipitation in aqueous vehicle transitions |
| Quantified Difference | Reliable maintenance of solubility in standard co-solvent systems for high-dose in vivo administration |
| Conditions | Standard laboratory formulation protocols (DMSO/Ethanol to aqueous transition) |
Ensures reliable handling, formulation stability, and dosing reproducibility when scaling experiments from cellular assays to animal models.
Because PQ401 offers an ~10-fold selectivity window for IGF-1R over IR, it is a highly suitable procurement choice for metabolic and oncological studies requiring the isolation of IGF-1R pathways. It allows researchers to suppress tumor proliferation without triggering the severe hyperglycemic off-target effects associated with dual ATP-competitive inhibitors like OSI-906 .
As a validated diarylurea-based, non-ATP competitive inhibitor, PQ401 serves as a critical structural reference scaffold. Medicinal chemistry teams procure PQ401 to benchmark the design of next-generation allosteric inhibitors aimed at overcoming resistance mutations located within the highly conserved ATP-binding pockets of receptor tyrosine kinases[1].
Driven by recent repurposing data, PQ401 is highly applicable in microbiology workflows targeting multidrug-resistant and tolerant S. aureus. Its unique neutral charge allows it to embed into bacterial membranes without triggering the cross-resistance mechanisms that defeat standard cationic antimicrobial peptides, making it an ideal lead compound for novel antibiotic development [2].
Acute Toxic